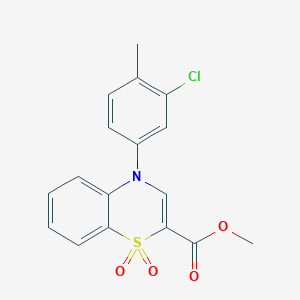

methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound belonging to the benzothiazine dioxide family. This class of compounds is characterized by a sulfur-containing six-membered ring fused to a benzene ring, with two sulfonyl oxygen atoms (1,1-dioxide) and variable substituents at positions 2 and 2. The target compound features a 3-chloro-4-methylphenyl group at position 4 and a methyl ester at position 3. Such substitutions influence its electronic, steric, and biological properties. Structural determination of similar compounds often employs SHELX programs (e.g., SHELXL for refinement), which are widely used in crystallography for small-molecule analysis .

Properties

IUPAC Name |

methyl 4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO4S/c1-11-7-8-12(9-13(11)18)19-10-16(17(20)23-2)24(21,22)15-6-4-3-5-14(15)19/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPADLPEMRPWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves the reaction of 3-chloro-4-methylphenylamine with 2-chlorobenzenesulfonyl chloride to form an intermediate. This intermediate is then cyclized to form the benzothiazine ring system. The final step involves the esterification of the carboxylate group with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like nitric acid and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex benzothiazine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of bacterial cell walls, leading to its antimicrobial activity. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

A critical comparison involves substituents at positions 4 and 6 of the benzothiazine core. Key analogues include:

*Calculated based on molecular formula.

Key Observations:

Structural and Crystallographic Insights

- Ring Conformation : The thiazine ring in methyl 4-ethoxy derivatives adopts a distorted half-chair conformation, with deviations influenced by substituent bulk. The 3-chloro-4-methylphenyl group in the target compound may induce greater ring distortion due to steric effects .

- Intermolecular Interactions: Analogues exhibit C–H⋯O/S hydrogen bonding and π-π stacking (centroid separation ~3.619 Å), which stabilize crystal packing.

Biological Activity

Methyl 4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a member of the benzothiazine class of compounds, which are recognized for their diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Below is a detailed exploration of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 367.78 g/mol. The compound features a benzothiazine core with specific substituents that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.78 g/mol |

| Structural Class | Benzothiazine derivative |

| Key Substituents | Chloro and methyl groups |

Research indicates that the biological activities of this compound may be attributed to its ability to interact with various biochemical pathways. These interactions include:

- Inhibition of Enzymes : Compounds in the benzothiazine class have shown potential as inhibitors of lipoxygenase (LOX) enzymes, which are involved in inflammatory processes .

- Antioxidant Activity : The compound displays antioxidant properties by scavenging free radicals, which may contribute to its anti-inflammatory effects .

- Modulation of Cellular Signaling : It may influence cellular signaling pathways related to apoptosis and proliferation, suggesting potential anticancer activity .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various benzothiazine derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound exhibited an IC50 value indicating effective inhibition at low concentrations.

Antioxidant Properties

In a comparative study assessing the antioxidant capacity of benzothiazine derivatives, this compound showed superior activity compared to traditional antioxidants such as Trolox and BHB. The IC50 values were significantly lower, suggesting enhanced efficacy in reducing oxidative stress .

Anticancer Potential

Preliminary investigations into the anticancer properties revealed that this compound could induce apoptosis in various cancer cell lines. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in treated cells .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Q & A

Q. What are the common synthetic routes for preparing benzothiazine 1,1-dioxide derivatives, and how can reaction conditions be optimized?

The synthesis typically involves alkylation or esterification of hydroxyl-substituted benzothiazine precursors. For example, refluxing methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with alkyl halides (e.g., ethyl iodide) in acetonitrile, using anhydrous potassium carbonate as a base, yields derivatives with substituted alkoxy groups . Microwave-assisted synthesis or ultrasonic irradiation can enhance reaction efficiency and reduce time, as demonstrated in the ring expansion of benzisothiazole intermediates to benzothiazines . Optimization involves adjusting reaction time (e.g., 7 hours for reflux), solvent polarity, and stoichiometric ratios of alkylating agents.

Q. How is the crystal structure of methyl-substituted benzothiazine 1,1-dioxides determined, and what intermolecular interactions stabilize the lattice?

X-ray crystallography is the gold standard. The thiazine ring often adopts a distorted half-chair conformation, with deviations influenced by substituents. For instance, the methyl group at N1 in methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide induces pyramidal geometry, disrupting planarity . Intermolecular interactions include C–H⋯O/S hydrogen bonds and π-π stacking (centroid separations ~3.6 Å), which stabilize the crystal lattice . Refinement protocols use riding models for H-atom placement and anisotropic displacement parameters for non-H atoms .

Q. What biological activities are associated with benzothiazine 1,1-dioxide derivatives, and what assays are used to evaluate them?

Reported activities include anti-inflammatory (COX inhibition), antibacterial (MIC assays), and enzyme inhibition (e.g., Calpain I) . For anti-inflammatory screening, in vitro COX-1/COX-2 inhibition assays are performed using recombinant enzymes, with IC₅₀ values compared to reference drugs like indomethacin. Bacterial growth inhibition is tested via broth microdilution against Gram-positive/negative strains .

Advanced Research Questions

Q. How can contradictions in synthetic yields or biological data be resolved for structurally similar benzothiazine derivatives?

Yield discrepancies may arise from subtle differences in reaction conditions (e.g., solvent purity, moisture content). For example, anhydrous acetonitrile vs. hydrated solvent alters alkylation efficiency . Biological activity variations could stem from substituent electronic effects; chloro groups enhance lipophilicity and membrane penetration compared to methoxy groups. Statistical tools like ANOVA or multivariate regression can isolate critical variables .

Q. What computational methods are suitable for predicting the conformational flexibility of the thiazine ring and its impact on bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model ring conformations and electronic properties. Molecular dynamics simulations (e.g., 100 ns trajectories in explicit solvent) assess flexibility under physiological conditions. For instance, the 3-chloro-4-methylphenyl substituent may increase steric hindrance, favoring a planar ring conformation that enhances receptor binding .

Q. How can HPLC methods be developed to quantify trace impurities in benzothiazine derivatives?

Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and UV detection (260–350 nm) is effective. Mobile phases often combine acetonitrile and phosphate buffer (pH 2.5–3.0). Relative response factors (RRF) and retention times (RRT) for impurities like meloxicam-related compounds (e.g., RRT 0.5 at 350 nm) guide method validation . Limit tests (e.g., 0.1% w/w) require spike-recovery experiments (90–110% accuracy).

Q. What strategies improve the metabolic stability of benzothiazine 1,1-dioxide derivatives without compromising activity?

Structure-activity relationship (SAR) studies focus on modifying the 3-chloro-4-methylphenyl group. Introducing electron-withdrawing groups (e.g., fluorine) or blocking metabolically labile sites (e.g., methyl to trifluoromethyl) enhances stability. In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life improvements. For example, 4-fluoroethyl analogs show prolonged t₁/₂ due to reduced CYP450 oxidation .

Methodological Tables

Table 1. HPLC Parameters for Impurity Profiling

| Compound | RRT (nm) | RRF | Detection Limit (%) |

|---|---|---|---|

| Meloxicam related compound A | 350 | 0.5 | 0.1 |

| 2-Amino-5-methyl-thiazole | 260 | 0.4 | 1.0 |

Table 2. Crystal Data for Methyl-Substituted Derivatives

| Compound | Space Group | π-π Distance (Å) | Conformation |

|---|---|---|---|

| Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | P 1 | 3.619 | Distorted half-chair |

| Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | P2₁/c | 3.514 | Envelope |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.